

# The Potential of TIM-063 in Viral Infection Research: A Technical Guide

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## Compound of Interest

Compound Name: TIM-063

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## Executive Summary

**TIM-063**, initially developed as a  $\text{Ca}^{2+}$ /calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, has emerged as a molecule of interest in viral infection research due to its off-target activity against Adaptor-Associated Kinase 1 (AAK1). AAK1 is a crucial host cell kinase that plays a significant role in clathrin-mediated endocytosis, a primary pathway for the entry of numerous viruses into host cells. While direct antiviral data for **TIM-063** is limited, its ability to inhibit AAK1 suggests a potential broad-spectrum antiviral activity. This technical guide provides an in-depth overview of **TIM-063**, its known biochemical properties, the rationale for its investigation in virology, and detailed experimental protocols for its evaluation as a potential viral entry inhibitor.

## Introduction to TIM-063 and its Target Kinase

**TIM-063** was first identified as an inhibitor of CaMKK isoforms.[1] Subsequent chemical proteomics studies using **TIM-063**-immobilized sepharose beads (**TIM-063**-Kinobeads) revealed that it also binds to and moderately inhibits AAK1.[2][3] This discovery has opened a new avenue for investigating **TIM-063** and its derivatives as potential antiviral agents.

AAK1 is a serine/threonine kinase that regulates the assembly and disassembly of clathrin coats on endocytic vesicles. By phosphorylating the  $\mu 2$  subunit of the AP2 adaptor complex, AAK1 facilitates the internalization of cargo, including viruses, from the cell surface.[4] AAK1

has been implicated in the entry of a wide range of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), Ebola virus (EBOV), and SARS-CoV-2.[4][5] Therefore, inhibitors of AAK1, such as **TIM-063**, are promising candidates for the development of host-targeted, broad-spectrum antiviral therapies.

## Biochemical Profile of TIM-063

The primary research on **TIM-063** has focused on its kinase inhibitory activity. The available quantitative data is summarized below.

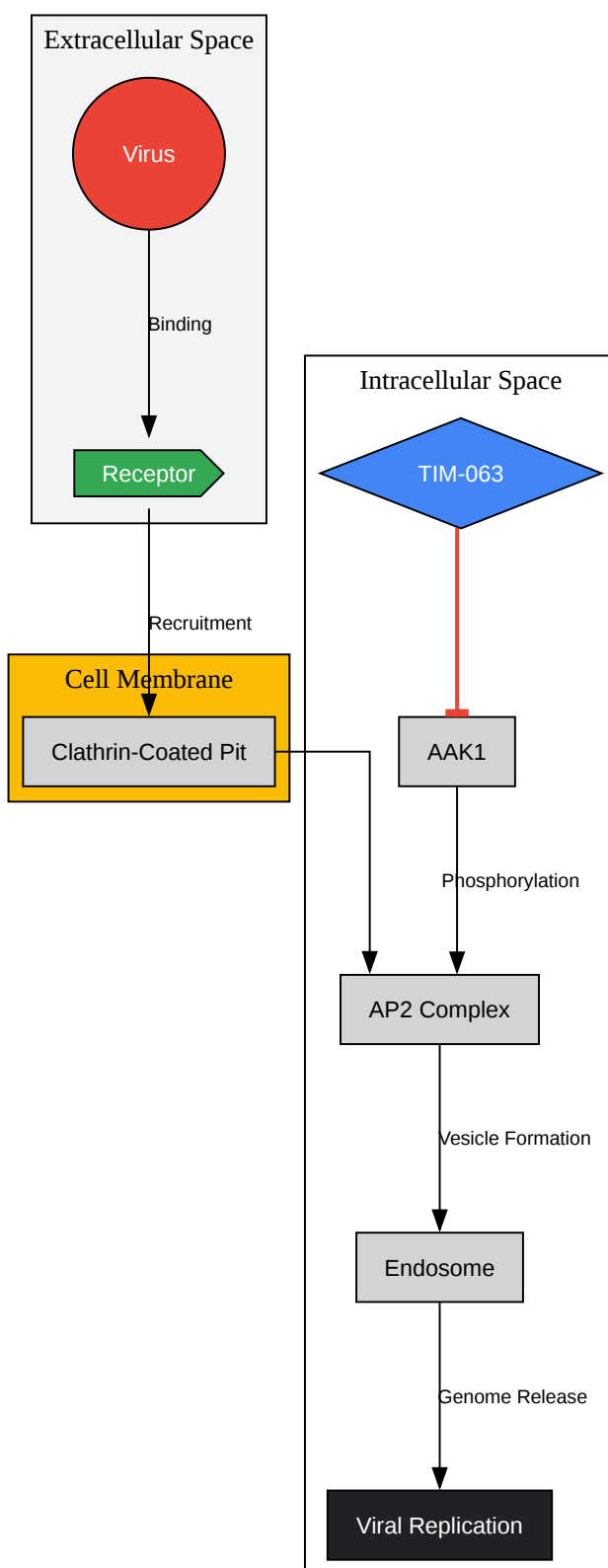
Target Kinase	IC50 Value (μM)	Notes
AAK1	8.51	Moderately potent inhibition.[1][2][3]
CaMKKα/1	0.63	Potent inhibition of its original target.[1]
CaMKKβ/2	0.96	Potent inhibition of its original target.[1]

Table 1: In vitro inhibitory activity of **TIM-063** against target kinases.

It is important to note that a derivative of **TIM-063**, named TIM-098a, was developed to have more potent and selective AAK1 inhibitory activity (IC50 = 0.24 μM) without inhibiting CaMKK isoforms.[2][3] This highlights the potential for medicinal chemistry efforts to optimize the antiviral profile of **TIM-063**-based scaffolds.

## Mechanism of Action: Targeting Viral Entry

The proposed antiviral mechanism of **TIM-063** is through the inhibition of AAK1, which in turn disrupts clathrin-mediated endocytosis, a critical pathway for viral entry.



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*Signaling pathway of AAK1-mediated viral entry and its inhibition by **TIM-063**.*

## Experimental Protocols

While specific antiviral testing protocols for **TIM-063** have not been published, the following section outlines a detailed methodology for evaluating its potential as a viral entry inhibitor, based on standard practices for testing kinase inhibitors in virology.

### In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **TIM-063** against recombinant AAK1.

Materials:

- Recombinant human AAK1 enzyme
- GST-fused AP2 $\mu$ 2 fragment (residues 145-162) as a substrate
- [ $\gamma$ -<sup>32</sup>P]ATP
- **TIM-063** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **TIM-063** in kinase reaction buffer.
- In a microcentrifuge tube, combine the recombinant AAK1 enzyme, GST-AP2 $\mu$ 2 substrate, and the desired concentration of **TIM-063**.
- Initiate the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate the reaction mixture at 30°C for 20 minutes.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

- Wash the phosphocellulose paper extensively to remove unincorporated [ $\gamma$ - $^{32}$ P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **TIM-063** concentration relative to a DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Viral Entry Assay (Pseudovirus-based)

Objective: To assess the effect of **TIM-063** on the entry of a virus that utilizes clathrin-mediated endocytosis.

Materials:

- HEK293T cells
- Vesicular Stomatitis Virus (VSV) pseudotyped with the envelope glycoprotein of a virus of interest (e.g., SARS-CoV-2 Spike) and expressing a reporter gene (e.g., luciferase or GFP).
- **TIM-063** (dissolved in DMSO)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)
- Luciferase assay reagent or flow cytometer

Procedure:

- Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **TIM-063** for 1-2 hours.
- Infect the cells with the pseudovirus in the presence of the corresponding concentration of **TIM-063**.
- Incubate for 24-48 hours to allow for viral entry and reporter gene expression.

- For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
- For GFP reporter viruses, detach the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
- Calculate the percentage of viral entry inhibition for each **TIM-063** concentration relative to a DMSO control.
- Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cytotoxicity Assay

Objective: To determine the concentration of **TIM-063** that is toxic to the host cells.

Materials:

- The same cell line used in the antiviral assays (e.g., HEK293T).
- **TIM-063** (dissolved in DMSO).
- Cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin).

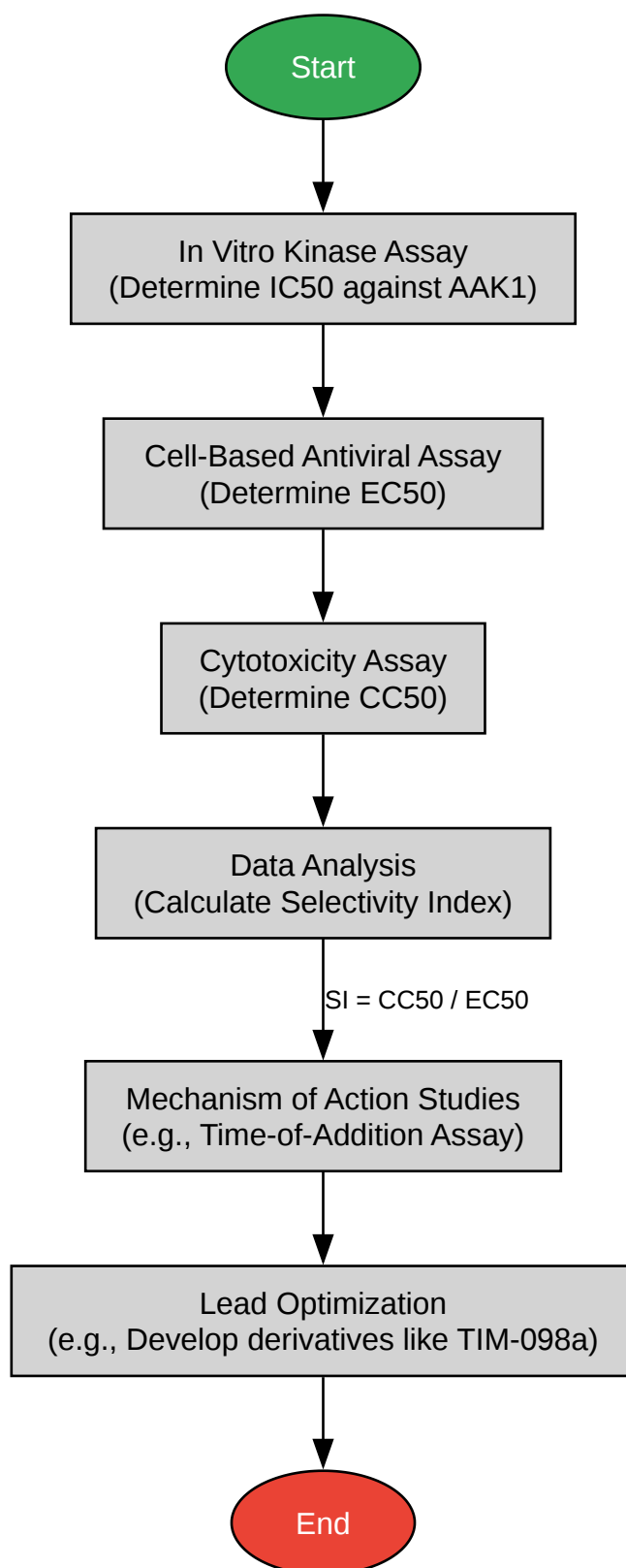
Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with the same concentrations of **TIM-063** used in the antiviral assays.
- Incubate for the same duration as the antiviral assay.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Calculate the percentage of cell viability for each **TIM-063** concentration relative to a DMSO control.

- Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

## Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for evaluating the antiviral potential of **TIM-063**.



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*Experimental workflow for the evaluation of **TIM-063** as an antiviral agent.*



A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 ( $SI = CC50 / EC50$ ). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.

## Future Directions and Conclusion

**TIM-063** represents a valuable chemical tool for probing the role of AAK1 in viral infections. While its moderate potency and off-target effects on CaMKK may limit its direct therapeutic potential, it serves as an important lead compound for the development of more selective and potent AAK1 inhibitors. The successful development of TIM-098a demonstrates the feasibility of this approach.

Future research should focus on:

- Directly evaluating the antiviral activity of **TIM-063** against a panel of viruses known to utilize clathrin-mediated endocytosis.
- Conducting mechanism-of-action studies, such as time-of-addition assays, to confirm that **TIM-063** acts at the entry stage of the viral life cycle.
- Investigating the potential for synergistic effects when combined with direct-acting antiviral agents.
- Continuing medicinal chemistry efforts to develop novel **TIM-063** analogs with improved potency, selectivity, and pharmacokinetic properties.

In conclusion, while further research is needed to fully elucidate the antiviral potential of **TIM-063**, its ability to inhibit the key host kinase AAK1 makes it a compound of significant interest in the ongoing search for broad-spectrum antiviral therapies. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring this potential.

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